Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-11-8-4-3-7(10)12-13(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSSBABIUPEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718291 | |
| Record name | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150566-27-0 | |
| Record name | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate generally proceeds via the construction of the imidazo[1,2-b]pyridazine core followed by esterification at the 3-position. The key intermediate is often a 6-chloro-substituted pyridazine derivative, which undergoes cyclization with appropriate reagents to form the imidazo ring fused to the pyridazine.
Stepwise Preparation Method
Formation of the Imidazo[1,2-b]pyridazine Core
A common approach starts with 3-amino-6-chloropyridazine as the substrate. This compound reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate. The reaction is typically carried out at 40–100 °C for 2–8 hours.
Cyclization via Bromoacetonitrile Addition
The formamidine intermediate is then reacted with bromoacetonitrile in a suitable solvent (e.g., acetonitrile) at elevated temperatures (50–160 °C) for 3–15 hours. This step induces cyclization, forming the imidazo[1,2-b]pyridazine ring system with a nitrile substituent at the 3-position.
Conversion to the Carboxylate Ester
Subsequent hydrolysis or functional group transformation of the nitrile to the carboxylate ester is performed, often involving acidic or basic hydrolysis followed by esterification with ethanol under controlled conditions to yield this compound.
Detailed Reaction Conditions and Purification
| Step | Reactants/Intermediates | Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-amino-6-chloropyridazine + DMF-DMA | Stirring | DMF-DMA (excess) | 2–8 | 40–100 | — | — | Formation of formamidine intermediate |
| 2 | Formamidine intermediate + bromoacetonitrile | Heating, pH adjustment post-reaction | Acetonitrile | 3–15 | 50–160 | 77.5 | 98.5 | Cyclization to 6-chloroimidazo pyridazine-3-carbonitrile |
| 3 | Nitrile intermediate | Hydrolysis + esterification | Ethyl acetate, ethanol | Variable | Variable | — | — | Conversion to ethyl ester |
| 4 | Crude product | Washing, drying, recrystallization | Ethyl acetate, n-hexane | — | Room temperature | — | >98 | Purification to high purity |
Data adapted and consolidated from patent CN112321592B and related literature
Key Research Findings and Notes
Intermediate Stability and Purity : The formamidine intermediate formed by reaction of 3-amino-6-chloropyridazine with DMF-DMA is stable under the reaction conditions and can be isolated or used directly in the next step.
Cyclization Efficiency : The reaction with bromoacetonitrile is critical for ring closure. Optimal temperature control (around 100 °C) and reaction time (approximately 10 hours) provide high yields (~77.5%) and purity (>98%) of the nitrile intermediate.
Purification Techniques : Post-reaction workup involves filtration, washing with water and saturated saline, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure. Recrystallization from ethyl acetate/n-hexane mixtures enhances purity.
Advantages of the Method : The described synthetic route offers a relatively short overall process time, stable product quality, and high purity, making it suitable for scale-up and industrial applications.
Comparative Analysis with Related Compounds
While direct preparation methods for this compound are limited, analogous syntheses of related imidazo fused heterocycles (e.g., 6-bromoimidazo[1,2-a]pyridine) follow similar cyclization protocols involving halogenated pyridine derivatives and haloacetaldehydes or haloacetonitriles under mild alkaline conditions.
Summary Table of Preparation Method
| Stage | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Formamidine formation | Condensation | 3-amino-6-chloropyridazine + DMF-DMA | 40–100 °C, 2–8 h | N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine |
| Cyclization | Nucleophilic substitution/cyclization | Formamidine intermediate + bromoacetonitrile | 50–160 °C, 3–15 h | 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
| Esterification | Hydrolysis and esterification | Nitrile intermediate + ethanol (acid/base catalyst) | Variable | This compound |
| Purification | Filtration, washing, recrystallization | Ethyl acetate, n-hexane | Room temperature | High purity final product |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have enhanced biological activities or different physicochemical properties .
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of Adaptor Associated Kinase 1 (AAK1)
One of the primary applications of ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is as an inhibitor of adaptor associated kinase 1 (AAK1). AAK1 is involved in clathrin-mediated endocytosis and plays a crucial role in various neurological disorders. Research indicates that compounds targeting AAK1 can potentially treat conditions such as Alzheimer's disease, bipolar disorder, pain management, and Parkinson's disease .
Case Study: AAK1 Inhibition
A study demonstrated that AAK1 inhibitors could significantly reduce pain responses in knockout mouse models, suggesting that this compound may have therapeutic potential for pain management and neurological diseases .
Synthetic Applications
2.1 Organic Synthesis Intermediate
this compound serves as an important intermediate in organic synthesis. It can be used in various coupling reactions, including Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Table: Synthetic Reactions Involving this compound
| Reaction Type | Purpose | Reference |
|---|---|---|
| Suzuki Cross-Coupling | Formation of biaryl compounds | |
| Sonogashira Coupling | Synthesis of alkyne derivatives | |
| Reduction Reactions | Conversion to alcohols or amines |
Biological Studies
3.1 Anticancer Potential
Research has indicated that derivatives of imidazo[1,2-b]pyridazine compounds exhibit anticancer properties. This compound may act as a precursor for developing new anticancer agents by modifying its structure to enhance efficacy against specific cancer cell lines .
Mechanism of Action
The mechanism of action of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-b]pyridazine scaffold allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties. Below is a detailed comparison with closely related analogs:
Substituent Variations on the Imidazo[1,2-b]pyridazine Core
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- Applications : Used in photoredox catalysis studies, though synthetic yields are lower (6% reported in one protocol) .
- Similarity Score : 0.88 (structural similarity to the target compound) .
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- Key Differences : The ester group is at position 2 instead of 3, altering electronic distribution and hydrogen-bonding capacity.
- Applications : Less commonly reported in pharmaceutical applications, with a lower structural similarity score (0.60) .
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate
Ester Group Modifications
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
- Molecular Formula : C₈H₆ClN₃O₂
- Molecular Weight : 211.60 g/mol
tert-Butyl 4-[3-(ethoxycarbonyl)imidazo[1,2-b]pyridazin-6-yl]piperidine-1-carboxylate
Halogen-Substituted Derivatives
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.10 g/mol
- Key Differences : Bromine at position 6 (vs. chlorine) increases molecular polarizability, favoring aryl cross-coupling reactions (e.g., Suzuki-Miyaura) .
Ethyl 4-chloro-6-fluoropyrrolo[1,2-b]pyridazine-3-carboxylate
- Molecular Formula : C₁₀H₈ClFN₂O₂
- Molecular Weight : 242.63 g/mol
Alkyl/Aryl-Substituted Derivatives
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate
- Molecular Formula : C₁₇H₁₇N₃O₂
- Molecular Weight : 299.34 g/mol
- Key Differences : A phenylethyl group at position 6 increases lipophilicity (clogP ~3.5), favoring blood-brain barrier penetration in CNS-targeted therapies .
Ethyl 6-cyclohexylimidazo[1,2-b]pyridazine-3-carboxylate
- Molecular Formula : C₁₆H₂₁N₃O₂
- Molecular Weight : 287.36 g/mol
Comparative Data Table
Biological Activity
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 224.63 g/mol. Its structure features a chloroimidazo ring which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μM depending on the organism tested. For instance, it has been noted to be effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The half-maximal inhibitory concentration (IC50) values were found to be around 10 μM for MCF-7 cells and 15 μM for A549 cells, indicating moderate potency .
Table 1 summarizes the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 | 10 | Moderate cytotoxicity |
| A549 | 15 | Moderate cytotoxicity |
| HeLa | 12 | Moderate cytotoxicity |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For example, studies suggest that it may inhibit the activity of certain kinases, which are critical for cancer cell growth .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the imidazo ring or the carboxylate group can significantly alter its potency and selectivity. For instance, substituting different halogens or functional groups on the imidazo ring has been shown to enhance its antimicrobial and anticancer activities .
Table 2 illustrates some derivatives of this compound and their corresponding biological activities:
| Derivative | Substitution | Activity |
|---|---|---|
| Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate | Bromine at position 6 | Increased anticancer activity |
| Ethyl 6-fluoroimidazo[1,2-b]pyridazine-3-carboxylate | Fluorine at position 6 | Enhanced antimicrobial activity |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : In a study involving infected mice, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls .
- Cancer Treatment Models : In xenograft models of breast cancer, administration of this compound led to tumor regression in a dose-dependent manner .
Q & A
Q. What are the key synthetic routes for preparing Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate?
The compound is synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by functionalization (e.g., nitration or substitution). Post-cyclization modifications, such as esterification, are critical for introducing the carboxylate group .
Q. How is the compound characterized to confirm its structural identity?
Key characterization methods include:
- 1H NMR : Peaks at δ 1.45 (t, CH3), 4.48 (q, CH2), 7.28 (d, ArH), 8.03 (d, ArH), and 8.39 (s, ArH) .
- 13C NMR : Signals at δ 158.20 (ester carbonyl), 148.38 (aromatic carbons), and 61.08 (CH2) .
- HRMS-ESI : Molecular ion [M+H]+ at m/z 226.0377, confirming the molecular formula C9H8ClN3O2 .
Q. What solvents and purification techniques are effective for isolating the compound?
Ethyl acetate and hexane gradients (0–80%) in silica gel column chromatography are commonly used for purification. For derivatives, mixed fractions may require repeated chromatography to isolate isomers .
Q. What analytical techniques ensure purity and structural integrity?
Combine elemental analysis (e.g., C 64.18%, H 3.23% for related compounds) with HPLC retention time (e.g., 1.33 minutes under specific conditions) and spectroscopic data to validate purity and structure .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation/arylation reactions be addressed?
Regioselectivity issues (e.g., isomer formation in phenylethyl derivatives) arise from competing reaction pathways. Strategies include:
- Steric/electronic modulation of substrates.
- Optimizing reaction time/temperature to favor kinetic products.
- Using Pd catalysts with tailored ligands (e.g., for C3-arylation) to direct coupling sites .
Q. What methodologies improve low yields in palladium-catalyzed C3-arylation?
Screen Pd sources (e.g., Pd(OAc)2) and ligands (e.g., XPhos) to enhance turnover frequency. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) to stabilize intermediates. Yields up to 62% are achievable under optimized conditions .
Q. How can isomer formation during alkylation be mitigated or resolved?
When isomers form (e.g., 2-phenylethyl vs. 1-phenylethyl derivatives), use preparative HPLC or gradient column chromatography (ethyl acetate/hexane) for separation. Monitor reaction progress via LCMS to identify mixed fractions early .
Q. What strategies optimize reaction conditions for functional group compatibility?
- Ester stability : Avoid strongly basic conditions to prevent hydrolysis.
- Chlorine reactivity : Use mild nucleophiles (e.g., sodium benzenesulfinate) for substitution without side reactions.
- Scale-up : Transition from batch to flow chemistry for reproducibility in organometallic couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
